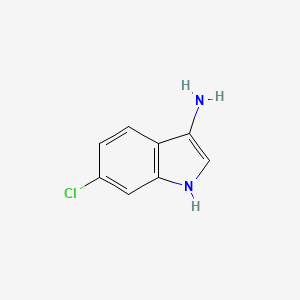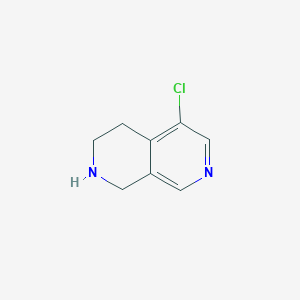![molecular formula C13H11ClO2S B13037275 4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a sulfonyl chloride group is attached to the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride typically involves the sulfonation of 4-Methyl-[1,1’-biphenyl] followed by chlorination. One common method is as follows:
Sulfonation: 4-Methyl-[1,1’-biphenyl] is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group, forming 4-Methyl-[1,1’-biphenyl]-2-sulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom, yielding 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild conditions, often in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used to modify surfaces and create functionalized materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of 4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride depends on its application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In biological systems, derivatives of this compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-[1,1’-biphenyl]-2-sulfonic acid: The precursor to the sulfonyl chloride derivative.
4-Methyl-[1,1’-biphenyl]-2-sulfonamide: A product of the reduction of the sulfonyl chloride.
4-Methyl-[1,1’-biphenyl]-2-carboxylic acid: An oxidation product of the methyl group.
Uniqueness
4-Methyl-[1,1’-biphenyl]-2-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products enhances its utility in research and industrial applications.
Propriétés
Formule moléculaire |
C13H11ClO2S |
|---|---|
Poids moléculaire |
266.74 g/mol |
Nom IUPAC |
5-methyl-2-phenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)17(14,15)16/h2-9H,1H3 |
Clé InChI |
JYDURZCBLUTYAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


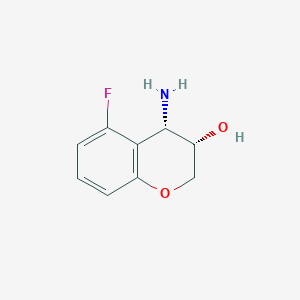
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
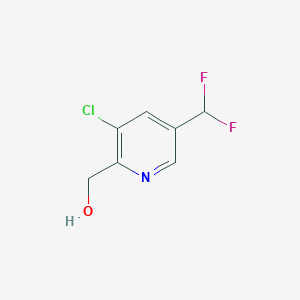
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)

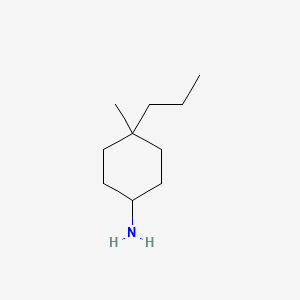

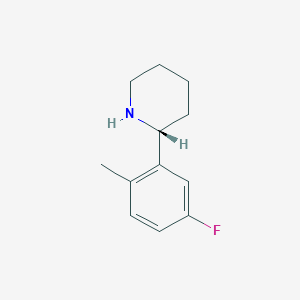
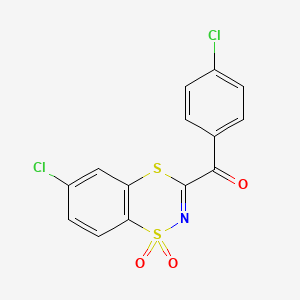
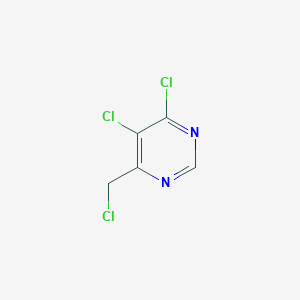
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
